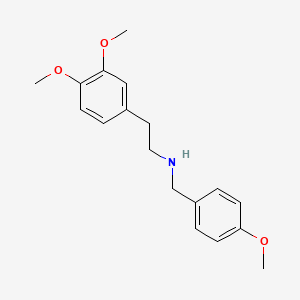

N-(3,4-Dimethoxyphenethyl)-N-(4-methoxybenzyl)amine hydrochloride

Descripción

N-(3,4-Dimethoxyphenethyl)-N-(4-methoxybenzyl)amine hydrochloride is a synthetic amine derivative characterized by two aromatic methoxy-substituted groups: a 3,4-dimethoxyphenethyl moiety and a 4-methoxybenzyl group linked via a secondary amine.

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-20-16-7-4-15(5-8-16)13-19-11-10-14-6-9-17(21-2)18(12-14)22-3/h4-9,12,19H,10-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPSBVMIEJBPRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxyphenethyl)-N-(4-methoxybenzyl)amine hydrochloride typically involves the reaction of 3,4-dimethoxyphenethylamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale synthesis.

Análisis De Reacciones Químicas

Synthetic Routes and Reductive Amination

The compound is synthesized via reductive amination between 3,4-dimethoxyphenethylamine and 4-methoxybenzaldehyde, followed by reduction with NaBH₄ and subsequent HCl salt formation .

Acylation Reactions

The secondary amine undergoes acylation with acid chlorides (e.g., phenylacetyl chloride) in the presence of a base (e.g., NaOH) .

| Reaction | Conditions | Product |

|---|---|---|

| Acylation | CHCl₃, 3% NaOH, 0°C → RT, 24 hrs | N-(3,4-Dimethoxyphenethyl)-N-(4-methoxybenzyl)acetamide derivatives . |

Key Observations :

-

Products exist as cis/trans isomers (ratio ~1.16–1.25:1), confirmed by NMR .

-

Purification via flash chromatography (petrol ether/EtOAc) yields >80% isolated product .

Cyclization to Tetrahydroisoquinolines

The compound serves as a precursor in Bischler-Napieralski cyclizations to form tetrahydroisoquinoline alkaloids .

| Reaction | Conditions | Product |

|---|---|---|

| Cyclization | POCl₃, CHCl₃, reflux | 6,7-Dimethoxy-1-(4-methoxybenzyl)-tetrahydroisoquinoline derivatives . |

Mechanistic Insight :

-

The reaction proceeds via iminium ion intermediate , followed by intramolecular electrophilic aromatic substitution .

-

Yields are moderate (~40–60%) due to competing side reactions .

Demethylation of Methoxy Groups

Under strong acidic or oxidative conditions, methoxy groups undergo demethylation to form catechol derivatives .

| Reagent | Conditions | Outcome |

|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C → RT, 12 hrs | Selective demethylation at the 3,4-dimethoxyphenyl group . |

Applications :

-

Demethylated products are intermediates in synthesizing bioactive analogs (e.g., serotonin receptor ligands) .

Salt-Specific Reactivity

The hydrochloride salt enhances solubility in polar solvents (e.g., H₂O, EtOH) and stabilizes the amine against oxidation .

| Property | Impact on Reactivity |

|---|---|

| Solubility | Facilitates reactions in aqueous or mixed-solvent systems . |

| Stability | Reduces degradation during storage or high-temperature reactions . |

Nucleophilic Substitution

The benzyl groups participate in Ullmann-type coupling reactions for diaryl ether synthesis, albeit in low yields .

| Reaction | Conditions | Yield |

|---|---|---|

| Ullmann Coupling | CuI, K₂CO₃, DMF, 120°C, 24 hrs | Diphenyl ether derivatives (~20% yield) . |

Challenges :

Aplicaciones Científicas De Investigación

Pharmacological Applications

- Beta-Adrenergic Blocking Agents

-

Serotonin Receptor Agonism

- Research indicates that compounds similar to N-(3,4-Dimethoxyphenethyl)-N-(4-methoxybenzyl)amine hydrochloride can act as agonists for serotonin receptors, particularly the 5-HT2A receptor. This receptor plays a crucial role in mood regulation and cognitive functions, making it a target for antidepressants and antipsychotic drugs .

- Potential Neuroprotective Effects

Case Study 1: Cardiovascular Applications

A study evaluating the efficacy of beta-blockers derived from similar compounds demonstrated significant reductions in heart rate and blood pressure in hypertensive models. The findings suggest that N-(3,4-Dimethoxyphenethyl)-N-(4-methoxybenzyl)amine hydrochloride could serve as a potential candidate for further development as a cardiovascular therapeutic agent.

Case Study 2: Neuropsychiatric Disorders

Research involving analogs of this compound showed promising results in preclinical models for anxiety and depression. The modulation of serotonin receptors indicates potential use in developing new antidepressant medications that target specific receptor subtypes without the side effects associated with traditional SSRIs .

Mecanismo De Acción

The mechanism of action of N-(3,4-Dimethoxyphenethyl)-N-(4-methoxybenzyl)amine hydrochloride would depend on its specific interactions with molecular targets. It may interact with receptors, enzymes, or other proteins, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparación Con Compuestos Similares

Dobutamine Related Compound C (N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)butan-2-amine Hydrochloride)

- Structure : Features a 3,4-dimethoxyphenethyl group linked to a 4-methoxyphenyl-substituted butan-2-amine chain.

- Pharmacological Role : Identified as an impurity in dobutamine, a β1-adrenergic agonist used for cardiac stress testing. The butan-2-amine chain may reduce adrenergic activity compared to dobutamine’s primary amine structure .

- Chemical Properties: CAS 51062-14-7; molecular formula C21H29NO3·HCl (343.46 g/mol) .

D600 (Knoll Compound)

- Structure: [N-(3,4-Dimethoxyphenethyl)-N-methylamino]-α-(3,4,5-trimethoxyphenyl)-α-isopropylvaleronitrile hydrochloride.

- Pharmacological Role: A calcium channel blocker used to study action potentials in guinea pig ventricular muscle. The trimethoxyphenyl and isopropylvaleronitrile groups enhance lipophilicity and calcium channel affinity .

- Comparison : The target compound lacks the nitrile and trimethoxy groups, suggesting divergent mechanisms (e.g., adrenergic vs. calcium channel modulation).

N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine Hydrochloride

- Structure : Ethyl and 4-methoxyphenyl groups attached to a branched amine.

- Applications : Used in host-guest chemistry and catalysis due to its electronic properties and steric bulk. The ethyl group may facilitate ligand-metal interactions in transition-metal catalysis .

- Comparison : The target compound’s dimethoxyphenethyl group provides additional methoxy substituents, which could enhance π-π stacking interactions in receptor binding.

3-Chloro-N-(3,4-dimethoxyphenethyl)-N-methylpropan-1-amine Hydrochloride

- Structure : Chloropropyl chain attached to a methylated 3,4-dimethoxyphenethylamine.

- This contrasts with the target compound’s methoxy groups, which are electron-donating and less reactive .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Adrenergic Activity : The target compound’s benzyl and dimethoxyphenethyl groups resemble ligands for adrenergic receptors, but the absence of a hydroxyl group (cf. dobutamine) likely reduces agonist efficacy .

- Catalytic Potential: Unlike the ethyl-substituted analog in , the target’s methoxy-rich structure may favor interactions with aromatic systems in supramolecular chemistry.

- Reactivity : Chlorinated analogs () exhibit higher electrophilicity, whereas methoxy groups in the target compound enhance solubility and hydrogen-bonding capacity.

Actividad Biológica

N-(3,4-Dimethoxyphenethyl)-N-(4-methoxybenzyl)amine hydrochloride, a compound with the molecular formula CHClN O, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

- Molecular Weight : 337.8 g/mol

- Purity : Min. 95%

- Chemical Structure : The compound features a dimethoxyphenethyl moiety and a methoxybenzyl group, contributing to its biological properties.

The biological activity of N-(3,4-Dimethoxyphenethyl)-N-(4-methoxybenzyl)amine hydrochloride is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may exert its effects through:

- Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing signaling pathways related to mood regulation and neuroprotection.

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory processes and cancer progression, suggesting a potential role in anti-inflammatory and anticancer therapies .

Antimicrobial Properties

Research indicates that N-(3,4-Dimethoxyphenethyl)-N-(4-methoxybenzyl)amine hydrochloride exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness particularly against Gram-positive and Gram-negative bacteria. The presence of methoxy groups in its structure may enhance lipophilicity, facilitating better membrane penetration and activity .

Antioxidant Activity

The compound has demonstrated antioxidant properties in vitro, which are crucial for combating oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its potential therapeutic applications in neurodegenerative diseases .

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory effects by modulating pro-inflammatory cytokines. This activity could be beneficial for conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

To understand the unique properties of N-(3,4-Dimethoxyphenethyl)-N-(4-methoxybenzyl)amine hydrochloride, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | CHNO | Similar methoxy substitutions; studied for neuropharmacological effects |

| N-(3,4-Dimethoxyphenyl)-N-[3-[2-(3,4-dimethoxyphenyl)ethyl-methyl-amino]propyl]-4-nitro-benzamide hydrochloride | CHClNO | Exhibits different receptor interactions; potential for varied therapeutic applications |

Case Studies

-

Case Study on Antiviral Activity :

A study investigated the antiviral potential of related compounds against Hepatitis B virus (HBV), revealing that derivatives with similar structural motifs exhibited significant antiviral effects by enhancing intracellular levels of antiviral proteins like APOBEC3G . -

Case Study on Neuroprotective Effects :

Another research focused on the neuroprotective properties of methoxy-substituted phenethylamines demonstrated that these compounds could mitigate neuronal damage in models of oxidative stress.

Q & A

Q. What are the optimal synthetic routes for N-(3,4-dimethoxyphenethyl)-N-(4-methoxybenzyl)amine hydrochloride, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Route Selection : Begin with reductive amination between 3,4-dimethoxyphenethylamine and 4-methoxybenzaldehyde, followed by HCl salt formation. Alternative routes include nucleophilic substitution or coupling reactions, depending on precursor availability.

- Condition Optimization :

- Temperature : Conduct reactions at 45–60°C (common for reductive amination in related methoxy-substituted amines) .

- Catalysts : Test NaBH₃CN or Pd/C under hydrogen for reductive steps. Monitor yields via HPLC or LC-MS.

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

- Hazard Analysis : Perform risk assessments for solvents (e.g., THF, DMF) and reducing agents, as outlined in synthesis protocols for analogous compounds .

Q. How can structural characterization of this compound be rigorously validated?

Methodological Answer:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Compare methoxy (δ ~3.7–3.9 ppm) and aromatic proton signals (δ ~6.5–7.2 ppm) with similar dimethoxybenzyl derivatives .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 376.18 (C₂₁H₂₆NO₃⁺) and isotopic pattern matching chlorine in the hydrochloride salt.

- Crystallography : If single crystals are obtained, use SHELX software (SHELXL for refinement) to resolve hydrogen bonding and salt formation .

- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 62.75%, H: 6.78%, N: 3.65%).

Q. What stability studies are critical for ensuring sample integrity during storage?

Methodological Answer:

- Storage Conditions : Test stability at –20°C (common for hydrochloride salts) under inert atmosphere (argon) to prevent oxidation .

- Degradation Monitoring :

- HPLC-UV : Track purity over 6–12 months (λmax ~255 nm for methoxy aromatics) .

- Thermogravimetric Analysis (TGA) : Assess decomposition onset (expected >180°C based on dimethoxybenzyl analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of methoxy substituents in biological activity?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., demethylation, halogenation) and compare activities .

- In Vitro Assays :

- Receptor Binding : Screen against GPCRs (e.g., adrenergic or serotonin receptors) using radioligand displacement assays.

- Enzyme Inhibition : Test MAO-A/B inhibition (common target for arylalkylamines) via fluorometric assays .

- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values.

Q. What in vitro/in vivo models are suitable for evaluating pharmacokinetic properties?

Methodological Answer:

- In Vitro ADME :

- Caco-2 Permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability).

- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂ and CYP450 metabolism .

- In Vivo Models :

- Rodent PK : Administer IV/PO doses (1–10 mg/kg) and collect plasma for LC-MS/MS analysis (LOQ <1 ng/mL).

- Tissue Distribution : Use whole-body autoradiography or MALDI imaging for spatial resolution .

Q. How can computational modeling predict interaction mechanisms with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin transporters (SERT). Prioritize poses with methoxy groups in hydrophobic pockets .

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes.

- QSAR Models : Train on datasets of arylalkylamines to predict logP, pKa, and BBB permeability .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity across studies?

Methodological Answer:

- Source Evaluation : Compare assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ variations in MAO inhibition may stem from enzyme sources (recombinant vs. tissue-derived) .

- Compound Purity : Re-analyze batches via orthogonal methods (NMR + LC-MS) to rule out degradation products.

- Statistical Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 403.90 g/mol (C₂₁H₂₆ClNO₃) | |

| logP | ~3.5 (predicted, similar analogs) | |

| Solubility (H₂O) | <1 mg/mL (hydrochloride salt) | |

| λmax (UV) | 255 nm (methoxy aromatic chromophore) |

Q. Table 2. Recommended Analytical Methods

| Technique | Application | Parameters |

|---|---|---|

| HPLC-UV | Purity assessment | C18 column, 0.1% TFA in H₂O/MeOH |

| HRMS (ESI+) | Molecular ion confirmation | Resolution >30,000 |

| ¹H NMR (DMSO-d6) | Structural validation | 400 MHz, δ 1.5–7.5 ppm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.